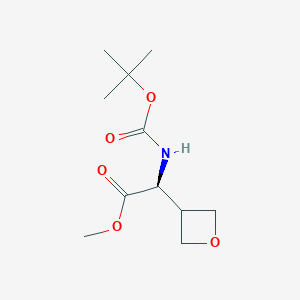![molecular formula C5H11ClF3NS B6351377 N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99% CAS No. 1301739-62-7](/img/structure/B6351377.png)
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as those used in the development of pharmaceuticals and agrochemicals. It has also been used in the study of reaction mechanisms, such as the investigation of the effects of different substituents on the reactivity of a molecule. Additionally, N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99% has been used to investigate the biochemical and physiological effects of compounds, such as the effects of drugs on the body.
Mecanismo De Acción
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99% acts as an acid-base catalyst, which means that it increases the rate of a reaction by providing a proton or an electron to the reactants. This allows the reaction to proceed more quickly, leading to a higher yield of the desired product. Additionally, the compound can act as a nucleophile, providing an electron pair to react with a substrate. This helps to increase the reactivity of the substrate, allowing for more efficient reactions.
Biochemical and Physiological Effects
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99% has been used to study the biochemical and physiological effects of compounds, such as the effects of drugs on the body. It has been found to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, the inhibition of protein synthesis, and the inhibition of DNA synthesis. Additionally, the compound has been found to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain in large quantities. Additionally, it is non-toxic and has a low melting point, making it easy to handle and store. However, the compound is not very stable and can decompose over time. Additionally, it can react with other compounds, leading to unwanted side reactions.
Direcciones Futuras
There are a variety of potential future applications for N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%. It could be used to study the effects of drugs on the body, as well as to develop new pharmaceuticals and agrochemicals. Additionally, it could be used to study the mechanisms of chemical reactions, such as the effects of different substituents on the reactivity of a molecule. Furthermore, it could be used to study the biochemical and physiological effects of compounds, such as the effects of drugs on the body. Finally, it could be used to synthesize new compounds for use in a variety of applications.
Métodos De Síntesis
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99% is synthesized via a three-step reaction. The first step involves the reaction of trifluoromethylthio ethanol with ethyl amine, which forms an intermediate product, N-ethyl-[2-(trifluoromethylthio)ethyl]amine. This intermediate product is then reacted with hydrochloric acid in the second step, forming N-ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride. Finally, the product is purified to a purity of 99% by recrystallization.
Safety and Hazards
The safety data sheet for a similar compound, 2,2,2-Trifluoroethylamine, indicates that it is a dangerous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation and drowsiness or dizziness .
Propiedades
IUPAC Name |
ethyl-[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEGEMIHAGTKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CCSC(F)(F)F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)









![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
